N,N-Diethyl-3-methylaniline Hydrochloride chemical properties
N,N-Diethyl-3-methylaniline Hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-3-methylaniline Hydrochloride
Introduction
N,N-Diethyl-3-methylaniline Hydrochloride is the salt form of the tertiary aromatic amine, N,N-Diethyl-3-methylaniline (also known as N,N-Diethyl-m-toluidine). As a key intermediate in organic synthesis, particularly in the production of dyes and specialty chemicals, a thorough understanding of its chemical properties is essential for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides a comprehensive overview of its structure, physicochemical properties, reactivity, synthesis, and analytical characterization, grounded in established scientific principles and data.
Chemical Structure and Identifiers
The molecular structure consists of a benzene ring substituted with a methyl group at the meta-position (C3) and a diethylamino group at the C1 position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the diethylamino group.
Caption: Structure of N,N-Diethyl-3-methylaniline Hydrochloride.
Key Identifiers:
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IUPAC Name: N,N-Diethyl-3-methylanilinium chloride
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Synonyms: N,N-Diethyl-m-toluidine hydrochloride, 3-Methyl-N,N-diethylaniline hydrochloride
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CAS Number: 91-67-8 (for the free base, N,N-Diethyl-3-methylaniline)[1]
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Molecular Formula: C₁₁H₁₈ClN
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Molecular Weight: 200.72 g/mol (Hydrochloride); 163.26 g/mol (Free Base)[1][2]
Physicochemical Properties
The properties of N,N-Diethyl-3-methylaniline Hydrochloride are largely defined by its nature as an amine salt. While extensive data for the hydrochloride salt is not always available, the properties of the parent free base provide a useful reference point.
| Property | Value (Free Base: N,N-Diethyl-3-methylaniline) | Value (Hydrochloride Salt) | References |
| Appearance | Colorless to yellow or light amber liquid | Expected to be a crystalline solid | [2][3] |
| Melting Point | -38 °C (for N,N-Diethylaniline) | Data not available; expected to be significantly higher than the free base | [4] |
| Boiling Point | ~221 °C (for N-Ethyl-3-methylaniline) | Decomposes upon strong heating | [3] |
| Density | ~0.93 g/mL (for N,N-Diethylaniline) | Higher than the free base | [5] |
| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform | Soluble in water; soluble in polar organic solvents like ethanol | [6][7][8] |
Chemical Properties and Reactivity
3.1. Acidity and Basicity As the hydrochloride salt of a tertiary amine, this compound is acidic in aqueous solution due to the presence of the protonated diethylamino group. The addition of a strong base will deprotonate the anilinium ion, liberating the free base, N,N-Diethyl-3-methylaniline, as an oily liquid.
Causality: The nitrogen atom's lone pair in the free amine readily accepts a proton, making it a Brønsted-Lowry base. In the hydrochloride form, this proton is present, and the compound acts as a Brønsted-Lowry acid, capable of donating the proton to a stronger base.
3.2. Stability The compound is generally stable under normal storage conditions.[9] However, like many aniline derivatives, the free base can be sensitive to air and light, potentially darkening to a reddish-brown color over time.[8][9] It should be stored in tightly closed containers in a cool, well-ventilated area away from heat and sources of ignition.[9][10]
3.3. Reactivity Profile The reactivity of N,N-Diethyl-3-methylaniline (the free base) is characteristic of a tertiary aromatic amine.
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Reaction with Acids: The free base reacts exothermically with acids to form salts, as exemplified by its reaction with HCl to form the hydrochloride.[6]
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Electrophilic Aromatic Substitution: The diethylamino group is a strong activating, ortho-, para-directing group for electrophilic substitution on the benzene ring. The methyl group is also weakly activating and ortho-, para-directing. The positions ortho and para to the powerful diethylamino group are the most likely sites for substitution.
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Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and isocyanates.[3][6][9]
Synthesis and Manufacturing
The synthesis of N,N-Diethyl-3-methylaniline Hydrochloride is a two-step process. First, the free base is synthesized, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of N,N-Diethyl-3-methylaniline A common industrial method is the N-alkylation of 3-methylaniline (m-toluidine) with an ethylating agent, such as ethanol or an ethyl halide, often in the presence of a catalyst.[3]
Step 2: Formation of the Hydrochloride Salt The purified N,N-Diethyl-3-methylaniline is dissolved in a suitable organic solvent (e.g., isopropanol, ether) and treated with hydrochloric acid (either gaseous or as a concentrated aqueous solution). The salt precipitates from the solution and can be isolated by filtration and then dried.
Caption: General synthesis workflow for N,N-Diethyl-3-methylaniline Hydrochloride.
Analytical Characterization
A combination of spectroscopic methods is used to confirm the identity and purity of N,N-Diethyl-3-methylaniline Hydrochloride.
5.1. NMR Spectroscopy
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¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons. For the related N,N-diethylaniline hydrochloride, characteristic shifts are observed.[11] We can expect a similar pattern:
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Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm), showing complex splitting patterns due to their meta and ortho relationships.
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Ethyl Protons (CH₂): A quartet (approx. 3.5-3.7 ppm) due to coupling with the adjacent methyl protons.
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Ethyl Protons (CH₃): A triplet (approx. 1.2-1.3 ppm) due to coupling with the adjacent methylene protons.
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Methyl Protons (on ring): A singlet in the aliphatic region (approx. 2.3-2.5 ppm).
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N-H Proton: A broad singlet, often downfield, whose chemical shift is dependent on concentration and solvent.
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¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom:
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Aromatic Carbons: Several signals in the 110-150 ppm range.
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Ethyl Carbons: Two signals, one for the methylene (-CH₂-) carbon (approx. 45-55 ppm) and one for the methyl (-CH₃) carbon (approx. 10-15 ppm).
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Ring Methyl Carbon: A signal around 20-22 ppm.
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5.2. Infrared (IR) Spectroscopy The IR spectrum is useful for identifying key functional groups.
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N-H Stretch: A broad absorption band in the 2400-2800 cm⁻¹ region is characteristic of the N⁺-H stretch in an amine salt.
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C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
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C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A signal in the 1200-1350 cm⁻¹ range is indicative of the aromatic C-N bond.
5.3. Mass Spectrometry (MS) When analyzed by mass spectrometry, the compound will typically show the molecular ion for the free base (N,N-Diethyl-3-methylaniline) after loss of HCl.
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Molecular Ion (M⁺): A peak at m/z = 163, corresponding to the molecular weight of the free base.
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Key Fragmentation: A prominent fragment is often observed at m/z = 148, corresponding to the loss of a methyl group ([M-15]⁺) from one of the ethyl substituents, which is a characteristic fragmentation pattern for N-ethyl amines.
Safety, Handling, and Storage
Hazard Profile: N,N-Diethyl-3-methylaniline Hydrochloride should be handled with care, as related anilines are classified as toxic.[12][13]
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Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin).[6]
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Irritation: Causes skin and serious eye irritation.[3]
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Organ Damage: May cause damage to organs through prolonged or repeated exposure.[13]
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Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10][13]
Safe Handling Protocol:
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Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10][14]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, full chemical protective clothing.[12]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][14]
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Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Store locked up and away from incompatible materials like strong oxidizing agents.[9][10]
Applications
The primary application of N,N-Diethyl-3-methylaniline and its hydrochloride salt is as a chemical intermediate.
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Dye Manufacturing: It serves as a precursor in the synthesis of various dyes, particularly triphenylmethane and azoic dyes.[7]
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Organic Synthesis: It is used in the production of other organic chemicals and pharmaceuticals.[7][15]
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Analytical Reagent: Related compounds are used as analytical reagents in specific chemical tests.[7]
References
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Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. [Link]
- Google Patents. (n.d.).
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PubChem - NIH. N-ethyl-3-methylaniline | C9H13N | CID 7603. [Link]
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Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
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Wikipedia. Diethylaniline. [Link]
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Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]
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PENTA s.r.o. (2024). N,N-Dimethylaniline SAFETY DATA SHEET. [Link]
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Loba Chemie. (2024). N,N-DIETHYLANILINE AR - Safety Data Sheet. [Link]
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